

1,1,2-Trifluoroethane boiling point and melting point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2-Trifluoroethane**

Cat. No.: **B1584508**

[Get Quote](#)

Physicochemical Properties of 1,1,2-Trifluoroethane

1,1,2-Trifluoroethane (CAS No: 430-66-0) is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It exists as a colorless gas at standard temperature and pressure.[\[1\]](#)[\[2\]](#)[\[3\]](#) Accurate determination of its boiling and melting points is crucial for its application and handling in various scientific contexts.

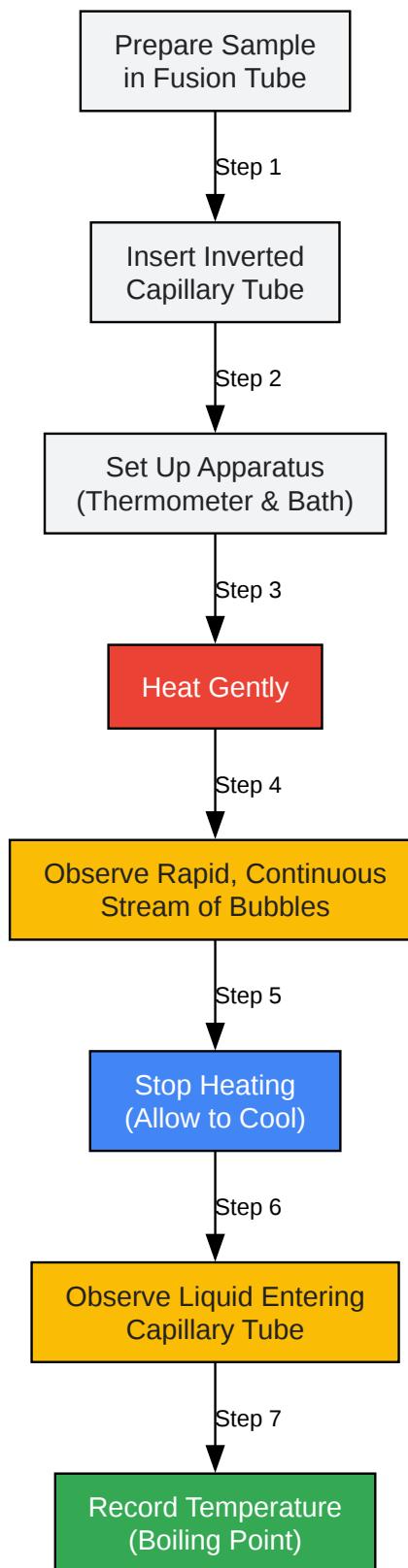
Summary of Physical Constants

The boiling and melting points of **1,1,2-Trifluoroethane** are summarized in the table below. These values represent the temperatures at which the substance undergoes phase transitions between its gaseous, liquid, and solid states.

Property	Value (°C)	Value (°F)	Value (K)
Boiling Point	4 to 5 °C [1] [4]	39.2 to 41 °F	277 to 278 K [2]
Melting Point	-84 °C [2] [4]	-119 °F	189 K [2]

Experimental Determination Protocols

The following sections describe standard laboratory protocols for the precise measurement of boiling and melting points.


Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[5] For a volatile compound like **1,1,2-Trifluoroethane**, which is a gas at room temperature, these measurements must be conducted under controlled, sub-ambient conditions. A common and accurate technique for small sample volumes is the micro-boiling point or capillary method.

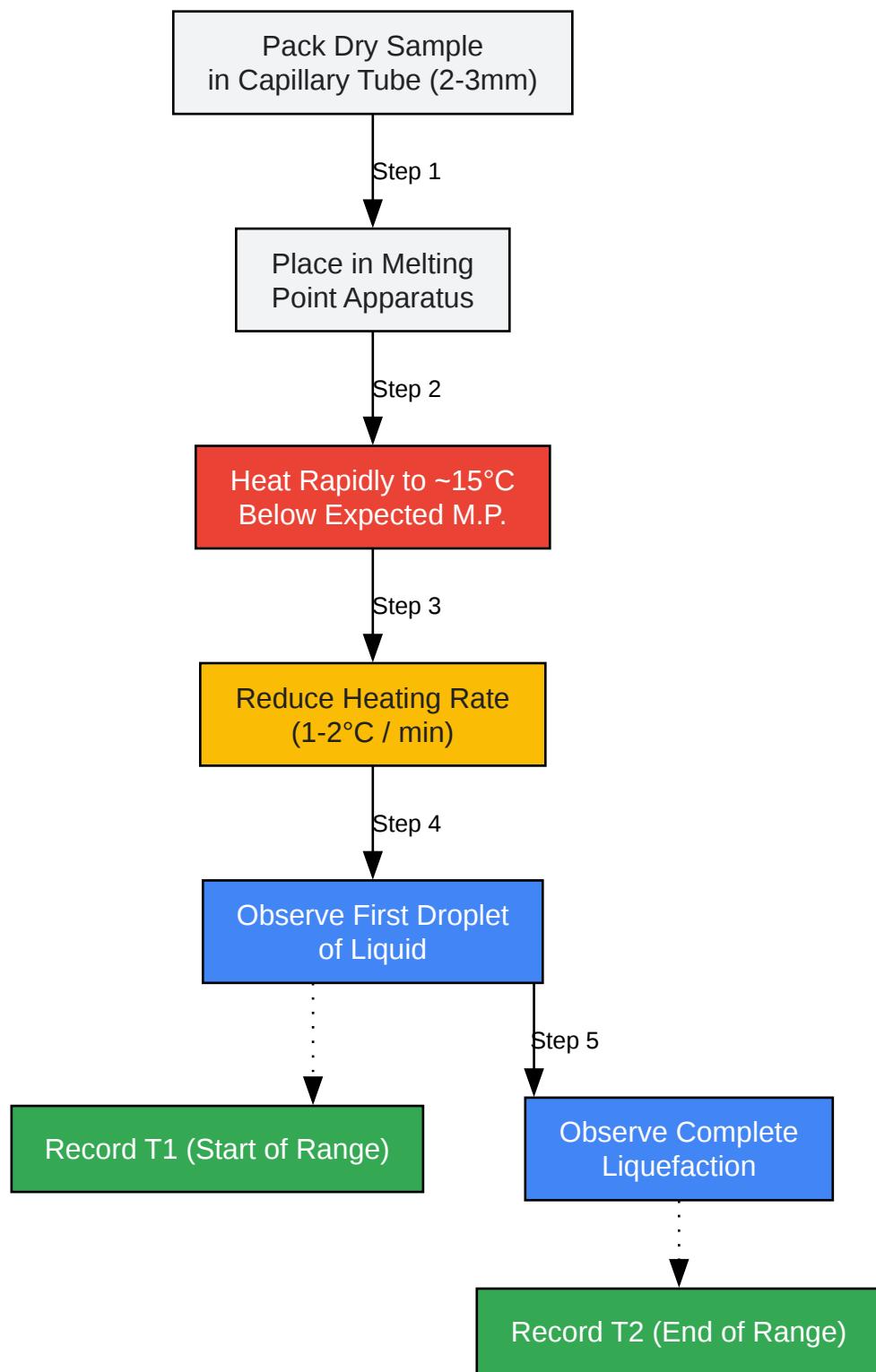
Methodology: Capillary Method

This method involves observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure inside a small, inverted capillary tube.^[5]

- **Sample Preparation:** A few milliliters of the liquid compound are placed into a small test tube or fusion tube.
- **Apparatus Setup:** A capillary tube, sealed at one end, is placed open-end-down into the liquid.^[6] This assembly is attached to a thermometer and placed in a heating/cooling bath, such as a Thiele tube or a controlled temperature block.^[7]
- **Measurement:**
 - The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air is expelled.
 - As the temperature approaches the boiling point, a rapid and continuous stream of bubbles consisting of the substance's vapor will emerge.^[7]
 - Heating is then discontinued, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn up into the capillary tube.^{[5][7]} This indicates that the external pressure has just overcome the vapor pressure of the substance.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via the Capillary Method.


Melting Point Determination

The melting point is a key indicator of a substance's purity.^{[8][9]} Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.^{[8][9]}

Methodology: Capillary Tube Method

This is the most common technique for determining the melting point of a crystalline solid.^[10]

- Sample Preparation: A small amount of the thoroughly dried, powdered solid is packed into a thin-walled capillary tube to a height of 2-3 mm.^[11] The tube is typically sealed at one end.
- Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube filled with mineral oil.^[8] The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
- Measurement:
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The rate of heating is then reduced significantly, to about 1-2°C per minute.^[8] Slow heating near the melting point is critical for the system to maintain thermal equilibrium.^[11]
 - The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid mass has transformed into a clear liquid is recorded as the end of the melting range.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination via the Capillary Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2-Trifluoroethane | C₂H₃F₃ | CID 9890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2-Trifluoroethane - Wikipedia [en.wikipedia.org]
- 3. 1,1,2-Trifluoroethane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 1,1,2-trifluoroethane [stenutz.eu]
- 5. jove.com [jove.com]
- 6. byjus.com [byjus.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1,1,2-Trifluoroethane boiling point and melting point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584508#1-1-2-trifluoroethane-boiling-point-and-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com